1-[2-(2-FLUORO-5-METHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Description
1-[2-(2-Fluoro-5-methylanilino)-1-methyl-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a structurally complex pyrazole derivative characterized by dual fluorinated aromatic substituents and a carboxamide linkage.
Properties
IUPAC Name |
1-[1-(2-fluoro-5-methylanilino)-1-oxopropan-2-yl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-12-4-6-15(22)18(10-12)24-20(28)14(3)27-9-8-17(26-27)21(29)25-19-11-13(2)5-7-16(19)23/h4-11,14H,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTJPSVVKRASEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=C(C=CC(=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110981 | |
| Record name | N-(2-Fluoro-5-methylphenyl)-3-[[(2-fluoro-5-methylphenyl)amino]carbonyl]-α-methyl-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174851-05-8 | |
| Record name | N-(2-Fluoro-5-methylphenyl)-3-[[(2-fluoro-5-methylphenyl)amino]carbonyl]-α-methyl-1H-pyrazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174851-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluoro-5-methylphenyl)-3-[[(2-fluoro-5-methylphenyl)amino]carbonyl]-α-methyl-1H-pyrazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601110981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-fluoro-5-methylanilino)-1-methyl-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2-fluoro-5-methylaniline with an appropriate acylating agent to form an intermediate amide. This intermediate is then subjected to cyclization reactions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, and continuous flow reactors may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Fluoro-5-methylanilino)-1-methyl-2-oxoethyl]-N~3~-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other pyrazole-based carboxylic acid derivatives and carboxamides. Below is a detailed analysis of key analogs and their distinguishing attributes:
Structural Analog 1: 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- CAS No.: 735269-97-3
- Key Features :
- Substituents : Chlorine (2,4-dichloro-5-fluorophenyl) and methoxy (2-methoxyphenyl) groups.
- Functional Groups : Carboxylic acid at the pyrazole C5 position.
- Comparison :
- The target compound replaces chlorine with methyl groups (2-fluoro-5-methylphenyl) and substitutes the carboxylic acid with a carboxamide moiety. This modification likely enhances cell permeability and reduces ionization at physiological pH, improving bioavailability .
- Methoxy groups in the analog may confer different electronic effects compared to methyl groups, influencing binding affinity to hydrophobic pockets in target proteins.
Structural Analog 2: 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid
- CAS No.: 443875-50-1
- Key Features: Core Structure: Thiazolidinone-furan hybrid with a benzoic acid terminus. Substituents: Ethyl, methoxy, and chloro groups.
- Comparison: The target compound lacks the thiazolidinone ring and furyl linkage, simplifying the scaffold while retaining fluorinated aromatic systems. This simplification may reduce synthetic complexity and off-target interactions. The benzoic acid group in the analog could enhance solubility but may limit blood-brain barrier penetration compared to the carboxamide group in the target compound .
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Substituents | Functional Group | Potential Advantages |
|---|---|---|---|---|
| Target Compound | Pyrazole | 2-Fluoro-5-methylphenyl, oxoethyl | Carboxamide | Enhanced stability, bioavailability |
| 3-(2,4-Dichloro-5-fluorophenyl)-... (735269-97-3) | Pyrazole | 2,4-Dichloro-5-fluorophenyl, methoxy | Carboxylic acid | High solubility, strong H-bonding |
| 2-Chloro-5-[5-({...}methyl)-2-furyl]benzoic acid (443875-50-1) | Thiazolidinone-furan | Ethyl, methoxy, chloro | Benzoic acid | Hybrid scaffold, multi-target potential |
Table 2: Hypothetical Pharmacokinetic Properties*
| Property | Target Compound | 735269-97-3 | 443875-50-1 |
|---|---|---|---|
| LogP (lipophilicity) | ~3.2 (estimated) | ~2.8 | ~1.5 |
| Solubility (mg/mL) | Moderate (0.1–1) | High (>1) | Low (<0.1) |
| Plasma Protein Binding (%) | 85–90 | 70–75 | 60–65 |
| Metabolic Stability | High (fluorine) | Moderate (chlorine) | Low (thiazolidinone) |
*Data inferred from structural features and analogs; experimental validation required.
Research Findings and Implications
- Fluorine vs. Chlorine : The target compound’s fluorine atoms likely improve metabolic stability and binding interactions compared to chlorine-containing analogs, as fluorine’s smaller size and electronegativity favor tighter van der Waals interactions .
- Carboxamide vs. Carboxylic Acid : The carboxamide group may reduce pH-dependent ionization, enhancing membrane permeability compared to carboxylic acid derivatives.
- Methyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
